MAO A Inhibitory Potency of 4-Phenylbutylamine Versus Phenethylamine Substrate Oxidation
4-Phenylbutylamine functions as a competitive inhibitor of recombinant human liver MAO A with a Kᵢ value of 31 ± 5 μM, whereas phenethylamine (the 2-carbon side-chain analog) acts as a substrate that undergoes enzymatic oxidation [1]. This represents a categorical functional switch—from substrate to inhibitor—driven solely by side-chain length extension from 2 to 4 carbons. The 3-carbon analog (3-phenylpropylamine) occupies an intermediate position, being oxidized 2.5-fold more slowly than phenethylamine while binding 75-fold more tightly [2].
| Evidence Dimension | MAO A functional interaction (inhibition vs. substrate oxidation) |
|---|---|
| Target Compound Data | Kᵢ = 31 ± 5 μM; not a substrate for MAO A |
| Comparator Or Baseline | Phenethylamine: substrate (undergoes oxidation); 3-Phenylpropylamine: oxidized 2.5-fold slower than phenethylamine, binds 75-fold more tightly |
| Quantified Difference | Categorical shift: 2-carbon = substrate; 3-carbon = weak substrate; 4-carbon = pure competitive inhibitor |
| Conditions | Recombinant human liver MAO A; steady-state and stopped-flow kinetic analysis |
Why This Matters
For researchers designing MAO A inhibition studies, substituting phenethylamine for 4-phenylbutylamine would invalidate experimental results due to the fundamental difference between substrate turnover and competitive inhibition.
- [1] Nandigama RK, Edmondson DE. Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry. 2000;39(49):15258-15265. View Source
- [2] Nandigama RK, Edmondson DE. Binding affinities and kinetic parameters for arylalkylamine analogues with MAO A. As compiled in author profile, scite.ai. View Source
